6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione
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Overview
Description
6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione is a heterocyclic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been widely used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and a dione structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-5H-benzo[a]phenothiazin-5-one with suitable reagents to introduce the hydroxyl and dione functionalities . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione structure to diols.
Substitution: Halogen substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound with a similar tricyclic structure.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.
Thioridazine: Another phenothiazine derivative with antipsychotic properties.
Uniqueness
6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
106327-99-5 |
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Molecular Formula |
C16H8ClNO3S |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
6-chloro-5-hydroxy-12H-benzo[a]phenothiazine-1,4-dione |
InChI |
InChI=1S/C16H8ClNO3S/c17-13-15(21)12-9(20)6-5-8(19)11(12)14-16(13)22-10-4-2-1-3-7(10)18-14/h1-6,18,21H |
InChI Key |
RRVVFVWNNQOHIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C(=C(C4=C3C(=O)C=CC4=O)O)Cl |
Origin of Product |
United States |
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